![molecular formula C7H13NO B176407 1,2-Dimethylpiperidin-4-one CAS No. 13669-32-4](/img/structure/B176407.png)
1,2-Dimethylpiperidin-4-one
Overview
Description
1,2-Dimethylpiperidin-4-one is a chemical compound with the CAS Number: 13669-32-4 . It has a molecular weight of 127.19 . The compound is in liquid form .
Synthesis Analysis
Piperidones, including 1,2-Dimethylpiperidin-4-one, are synthesized using a green solvent, glucose-urea deep eutectic solvent (DES), as a reaction medium . The synthesis of piperidin-4-one derivatives using this green solvent is considered a new environmentally safe synthetic method .
Molecular Structure Analysis
The InChI code for 1,2-Dimethylpiperidin-4-one is 1S/C7H13NO/c1-6-5-7(9)3-4-8(6)2/h6H,3-5H2,1-2H3
. This code provides a standard way to encode the compound’s molecular structure .
Chemical Reactions Analysis
Piperidones, including 1,2-Dimethylpiperidin-4-one, have been found to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, citotoxic, analgesic, anticancer, anti-HIV etc . The structure-activity relationship of the piperidones has been established .
Physical And Chemical Properties Analysis
1,2-Dimethylpiperidin-4-one is a liquid at room temperature . It has a molecular weight of 127.19 .
Scientific Research Applications
Drug Design and Synthesis
Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biological Activity
Piperidines and their derivatives have shown significant biological activity . They are often used in the synthesis of biologically active compounds .
Pharmacological Applications
Piperidines have a wide range of pharmacological applications . They are used in the discovery and biological evaluation of potential drugs .
Multicomponent Reactions
Piperidines are often used in multicomponent reactions . These reactions are a type of chemical process in which three or more reactants combine to form a product .
Hydrogenation
Piperidines are used in hydrogenation reactions . These reactions involve the addition of hydrogen (H2) to a substance .
Cyclization
Piperidines are used in cyclization reactions . These reactions result in the formation of a cyclic structure .
Cycloaddition
Piperidines are used in cycloaddition reactions . These reactions involve the addition of two or more unsaturated molecules to form a cyclic adduct .
Annulation
Piperidines are used in annulation reactions . These reactions involve the formation of a new ring in a molecule .
Safety And Hazards
The compound has been assigned the signal word “Danger” and is associated with the hazard statements H227, H302, H315, H318, H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Future Directions
Piperidones, including 1,2-Dimethylpiperidin-4-one, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Therefore, considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .
properties
IUPAC Name |
1,2-dimethylpiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6-5-7(9)3-4-8(6)2/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRRFARMTNWZKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10497604 | |
Record name | 1,2-Dimethylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10497604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethylpiperidin-4-one | |
CAS RN |
13669-32-4 | |
Record name | 1,2-Dimethylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10497604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions that the stereochemistry of complex metal hydride reduction differs for various γ-azacyclohexanones. Can you elaborate on the specific case of 1,2-dimethylpiperidin-4-one and why it behaves differently from 1-azaadamantan-4-one?
A1: In the case of 1,2-dimethylpiperidin-4-one, the nitrogen lone pair electrons (nN orbital) are oriented axially. [] This axial orientation allows for preferential hydride attack from the same side as the nitrogen lone pair, leading to a specific stereoisomer of the alcohol product. Conversely, 1-azaadamantan-4-one has an equatorially oriented nN orbital, resulting in hydride attack predominantly from the opposite side. This difference in stereochemical outcome highlights how the spatial arrangement of the nitrogen lone pair electrons within the γ-azacyclohexanone structure influences the direction of hydride attack during complex metal hydride reduction.
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